molecular formula C16H18N2OS3 B11628175 (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11628175
M. Wt: 350.5 g/mol
InChI Key: BGLQWLIDIUXVSI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-one with butylamine and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Benzothiazoles: Compounds containing the benzothiazole ring system.

    Thiosemicarbazones: Compounds with a thiosemicarbazone functional group.

Uniqueness

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H18N2OS3

Molecular Weight

350.5 g/mol

IUPAC Name

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2OS3/c1-3-5-10-18-14(19)13(22-16(18)20)15-17(4-2)11-8-6-7-9-12(11)21-15/h6-9H,3-5,10H2,1-2H3/b15-13+

InChI Key

BGLQWLIDIUXVSI-FYWRMAATSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.